molecular formula C8H8BrNO2 B13669936 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone

Cat. No.: B13669936
M. Wt: 230.06 g/mol
InChI Key: CQRAOIBFYFMYLM-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 5th position of a pyridine ring, with an ethanone group attached to the 2nd position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone typically involves the bromination of 5-methoxypyridin-2-yl ethanone. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-5-methoxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar compounds to 1-(6-Bromo-5-methoxypyridin-2-yl)ethanone include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(6-bromo-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3

InChI Key

CQRAOIBFYFMYLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)Br

Origin of Product

United States

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